Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol).
Pazufloxacin
CAS No.: 127045-41-4
Cat. No.: VC0002387
Molecular Formula: C16H15FN2O4
Molecular Weight: 318.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 127045-41-4 |
---|---|
Molecular Formula | C16H15FN2O4 |
Molecular Weight | 318.30 g/mol |
IUPAC Name | (2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 |
Standard InChI Key | XAGMUUZPGZWTRP-ZETCQYMHSA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O |
Chemical Profile and Mechanism of Action
Pazufloxacin (C16H15FN2O4) is a synthetic fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. Its structure includes a fluorine atom at position C-6 and a piperazinyl group at C-7, enhancing its affinity for bacterial enzymes and reducing resistance development . Unlike earlier quinolones, pazufloxacin exhibits improved activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1 µg/mL for susceptible strains .
Pharmacokinetic Properties
Absorption and Distribution
Pazufloxacin demonstrates linear pharmacokinetics across doses of 2.5–40 mg/kg in murine models, with a volume of distribution (Vd) of 0.84 L/kg and protein binding of 20.25% . In humans, a 500 mg intravenous dose achieves a maximum serum concentration (Cmax) of 18.06 mg/L and an area under the curve (AUC) of 58.6 mg·h/L . Notably, bile penetration is exceptional, with bile/plasma ratios of 3.58 for AUC and 2.13 for Cmax .
Table 1: Key Pharmacokinetic Parameters of Pazufloxacin
Parameter | Murine Model (40 mg/kg) | Human (500 mg IV) |
---|---|---|
Cmax (µg/mL) | 10.03 | 18.06 |
AUC0–∞ (µg·h/mL) | 21.6 | 58.6 |
Vd (L/kg) | 0.84 | 0.15* |
Protein Binding | 20.25% | 20–30% |
*Estimated from clinical data . |
Metabolism and Excretion
Pazufloxacin undergoes minimal hepatic metabolism, with 70–80% excreted unchanged in urine. Its elimination half-life (t1/2) is 2.4 hours in mice and 3–4 hours in humans, supporting twice-daily dosing .
Pharmacodynamic Targets and Efficacy
In Vivo PK/PD Correlates
In neutropenic murine thigh infection models, pazufloxacin exhibits concentration-dependent killing, with fAUC24/MIC and fCmax/MIC as the strongest efficacy predictors (R² = 0.72 and 0.65, respectively) . The following targets were established against P. aeruginosa ATCC 27853:
Table 2: PK/PD Targets for Pazufloxacin Efficacy
Outcome | fAUC24/MIC | fCmax/MIC |
---|---|---|
Static Effect | 46.1 | 5.5 |
1-log10 Kill | 63.8 | 7.1 |
2-log10 Kill | 100.8 | 10.8 |
Monte Carlo simulations suggest that 1,000 mg every 12 hours achieves >90% target attainment for MIC ≤2 µg/mL in prostatic tissue .
Clinical Efficacy
A multicenter trial comparing pazufloxacin (300 mg IV twice daily) to levofloxacin (200 mg IV twice daily) demonstrated comparable efficacy:
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Urinary Tract Infections: 93.5% vs. 89.6% bacterial clearance .
Adverse reactions occurred in 4.88% (pazufloxacin) and 7.44% (levofloxacin) of patients, primarily gastrointestinal disturbances .
Analytical Methods for Quantification
A validated RP-HPLC method for pazufloxacin quantification exhibits linearity (5–25 µg/mL), precision (RSD ≤1.5%), and accuracy (100.4–101.5% recovery) . Limits of detection (LOD) and quantification (LOQ) are 0.8 µg and 2.4 µg, respectively .
Table 3: Validation Parameters of RP-HPLC Method
Parameter | Value |
---|---|
Linearity (R²) | 0.999 |
Intra-day RSD | ≤1.2% |
Inter-day RSD | ≤1.5% |
LOD/LOQ (µg) | 0.8/2.4 |
Future Directions
While pazufloxacin shows promise, further studies are needed to:
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